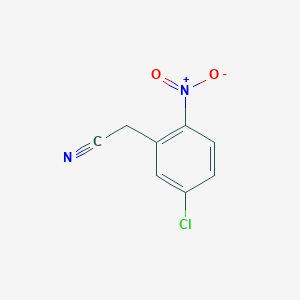

2-(5-Chloro-2-nitrophenyl)acetonitrile

Descripción

Overview of Nitrophenylacetonitrile Class Compounds in Advanced Chemical Synthesis

Nitrophenylacetonitrile compounds, as a class, are significant intermediates in the field of organic synthesis. google.com These compounds are characterized by a phenyl ring substituted with both a nitro group and a cyanomethyl group. The presence of these functional groups imparts a high degree of reactivity and versatility, allowing for a wide range of chemical transformations.

Acetonitrile (B52724) and its derivatives are considered important intermediates in organic synthesis. mdpi.com The cyanomethyl group can be readily converted into other functional groups, such as carboxylic acids and amines, which are foundational in the synthesis of more complex molecules. mdpi.com For instance, p-nitrophenylacetonitrile is utilized in the preparation of p-nitrophenylacetic acid. chemicalbook.com Furthermore, nitrophenylacetonitriles can act as radical inhibitors in polymerization reactions and are used in the synthesis of dyes. chemicalbook.comresearchgate.net The synthesis of these compounds often involves the nitration of a corresponding phenylacetonitrile (B145931). For example, the reaction of phenylacetonitrile with a mixture of concentrated nitric acid and sulfuric acid can produce a mixture of ortho- and para-nitrophenylacetonitrile. google.com

Significance of 2-(5-Chloro-2-nitrophenyl)acetonitrile as a Research Target

The specific compound, this compound, with the CAS number 72301-65-6, molecular formula C₈H₅ClN₂O₂, and a molecular weight of 196.59, is a subject of targeted research due to its potential as a precursor in the development of fine chemicals and new materials. chemicalbook.comorchid-chem.compharmalego.com The strategic placement of the chloro and nitro groups on the phenyl ring influences the electronic properties of the molecule, enhancing its reactivity for various synthetic applications.

Research has indicated its utility as an intermediate in the synthesis of novel insecticides. The resulting products have demonstrated high selectivity towards target pests while exhibiting reduced harm to non-target organisms. Furthermore, this compound has been instrumental in the development of new heterocyclic compounds with enhanced properties suitable for applications in material science, such as improved conductivity and thermal stability. The nitro group can undergo bioreduction to form reactive intermediates, and the chloro group can participate in nucleophilic substitution reactions, leading to a diverse array of biologically active compounds.

Scope and Objectives of Academic Investigations into the Compound

Academic investigations into this compound primarily focus on exploring its synthetic utility and the properties of its derivatives. A key objective is the development of efficient and novel synthetic routes to create complex heterocyclic structures. Researchers aim to understand the structure-activity relationships of the molecules derived from this compound.

A significant area of study involves the synthesis of derivatives with potential pharmacological applications. For example, derivatives have been evaluated for their α2-adrenoceptor antagonistic activity, suggesting potential therapeutic uses. Another research avenue explores the antimicrobial and cytotoxic effects of compounds synthesized from this compound. Studies have shown that the introduction of a nitro group can enhance antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.

The synthesis of this compound itself is a subject of study, with a focus on optimizing reaction conditions to maximize yield and minimize byproducts. One documented synthesis method involves the reaction of a precursor with sodium hydride in dimethyl sulfoxide, achieving an 83% yield. chemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-chloro-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-1-2-8(11(12)13)6(5-7)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTBSJBPGRATIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379485 | |

| Record name | 2-(5-chloro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72301-65-6 | |

| Record name | 2-(5-chloro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 5 Chloro 2 Nitrophenyl Acetonitrile

Established Synthetic Pathways to 2-(5-Chloro-2-nitrophenyl)acetonitrile

The synthesis of this compound is primarily achieved through classical organic reactions that involve the introduction of a nitro group and a cyanomethyl group onto a chlorinated benzene (B151609) ring.

Nitration of Halogenated Benzyl (B1604629) Chlorides and Subsequent Cyanidation

A fundamental approach to synthesizing nitrophenylacetonitriles involves a two-step sequence starting with a halogenated benzyl halide. The process begins with the nitration of a suitable chloro-substituted benzyl chloride. In this electrophilic aromatic substitution reaction, a mixture of nitric acid and sulfuric acid is typically used to introduce a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents on the ring.

Nucleophilic Substitution Reaction with Sodium Cyanide

A more direct and commonly employed method involves the nucleophilic substitution on a pre-functionalized chloromethyl nitrobenzene (B124822) derivative. This pathway starts with a molecule that already contains the chloro and nitro groups in the desired positions, such as 1-(halomethyl)-5-chloro-2-nitrobenzene.

In this reaction, a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), is used to displace the halogen on the methyl group (the benzylic position). The reaction is typically facilitated by a base in a suitable organic solvent. The use of TMSCN in the presence of a base like potassium carbonate in acetonitrile (B52724) solvent is a reliable method that proceeds under mild conditions, often from 0 °C to room temperature, offering high selectivity for the substitution of the halomethyl group.

Reaction Conditions and Catalytic Systems in this compound Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the specific reaction conditions and the choice of catalysts and solvents.

Role of Solvents (e.g., Dimethylformamide) and Catalysts (e.g., Potassium Carbonate)

Solvents and catalysts are critical for controlling reaction rates, selectivity, and yield. Polar aprotic solvents are frequently used as they can dissolve both the organic substrate and the inorganic cyanide salts.

Solvents :

Dimethylformamide (DMF) : Often used in nucleophilic substitution reactions involving cyanide. google.comgoogle.com Its high polarity helps to dissolve reactants and stabilize charged intermediates.

Dimethyl Sulfoxide (DMSO) : Another polar aprotic solvent that can be used. One synthetic method reports using DMSO with sodium hydride as the base. chemicalbook.com

Acetonitrile : Functions as both a solvent and a reagent in some modern synthetic strategies. mdpi.com It is particularly useful in reactions using trimethylsilyl cyanide.

Catalysts and Bases :

Potassium Carbonate (K₂CO₃) : A common and relatively mild base used to facilitate the nucleophilic substitution by deprotonating any acidic protons or neutralizing acidic byproducts. It is often used in conjunction with TMSCN.

Sodium Hydride (NaH) : A strong base used in some synthetic preparations to deprotonate the starting material, creating a more potent nucleophile. google.comchemicalbook.com

Copper Catalysts (CuCl, CuBr) : In some methods, copper salts can catalyze the cyanation of the aromatic ring itself, representing a different synthetic strategy.

The following table summarizes the roles of common solvents and catalysts in the synthesis.

| Component | Type | Role in Synthesis | Example Reaction | Reference |

| Dimethylformamide (DMF) | Solvent | Polar aprotic solvent that facilitates dissolution of reactants and stabilizes intermediates. | Nucleophilic substitution with cyanide sources. | google.comgoogle.com |

| Acetonitrile | Solvent | Polar aprotic solvent, particularly for reactions with TMSCN. | Nucleophilic substitution of halomethyl nitrobenzene. | |

| Dimethyl Sulfoxide (DMSO) | Solvent | Polar aprotic solvent used with strong bases. | Synthesis with sodium hydride. | chemicalbook.com |

| Potassium Carbonate (K₂CO₃) | Base/Catalyst | Mild base used to facilitate nucleophilic attack. | Reaction of 1-(halomethyl)-5-chloro-2-nitrobenzene with TMSCN. | |

| Sodium Hydride (NaH) | Base | Strong base used to generate a carbanion for nucleophilic attack. | Reaction of a phenylacetonitrile (B145931) precursor in DMF. | google.comchemicalbook.com |

Control of Reaction Parameters: Temperature, Pressure, and Reactant Concentrations

Precise control over reaction parameters is essential to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature : The reaction temperature significantly influences the reaction rate. Some nucleophilic substitution methods are performed at low to ambient temperatures (0 °C to 25 °C) to enhance selectivity and prevent side reactions. chemicalbook.com Other synthetic routes may require heating to higher temperatures, such as 100-140 °C, to drive the reaction to completion. google.com

Pressure : Most reported syntheses are conducted at atmospheric pressure.

Reactant Concentrations : The stoichiometry of the reactants is carefully controlled to ensure the complete conversion of the limiting reagent. The concentration of the cyanide source and the base can affect the reaction kinetics and the product distribution.

Advanced Synthetic Strategies for Related Nitrophenylacetonitrile Analogues

Beyond the established methods, several advanced synthetic strategies have been developed for the synthesis of nitrophenylacetonitrile analogues, which can often be adapted for the synthesis of this compound.

Vicarious Nucleophilic Substitution (VNS) : This powerful method allows for the introduction of a functionalized carbon group onto an electron-deficient aromatic ring, such as a nitroaromatic compound. arabjchem.org In the context of nitrophenylacetonitriles, a carbanion can be generated from a suitable precursor and reacted with a nitrobenzene derivative to substitute a hydrogen atom, typically at a position ortho or para to the nitro group. google.comarabjchem.org

Multi-Step Routes via Nitroarylacetate Esters : More complex, multi-step synthetic routes offer greater flexibility for introducing various functional groups. An example involves the esterification of a corresponding 5-chloro-2-nitrophenylacetic acid, followed by transformations like a Knoevenagel condensation to build the acrylonitrile (B1666552) structure.

Metal-Catalyzed Cross-Coupling Reactions : Modern organic synthesis often employs transition metal catalysts. Pincer-cobalt complexes, for instance, have been used for the α-alkylation of nitriles with alcohols. acs.org This type of "borrowing hydrogen" methodology provides an atom-economical and environmentally friendly alternative to traditional alkylation methods. acs.org

The table below outlines some advanced synthetic strategies.

| Strategy | Description | Key Reagents/Catalysts | Potential Application | Reference |

| Vicarious Nucleophilic Substitution (VNS) | Direct substitution of a hydrogen atom on the nitroaromatic ring by a carbanion. | Strong bases (e.g., t-BuOK), carbanion precursors. | Synthesis of various substituted nitrophenylacetonitriles. | google.comarabjchem.org |

| Multi-Step Esterification and Cyanomethylation | A sequence involving esterification of a phenylacetic acid, followed by condensation and other transformations to introduce the nitrile group. | Ethanol, sulfuric acid, aldehydes. | Creation of structurally diverse analogues. | |

| Pincer-Cobalt-Catalyzed α-Alkylation | Atom-economical alkylation of a nitrile using an alcohol as the alkylating agent, proceeding via a dehydrogenation-condensation-reduction sequence. | Pincer-cobalt complexes, KOtBu. | Synthesis of α-substituted nitrophenylacetonitriles. | acs.org |

Multi-Step Approaches from Precursor Molecules

The synthesis of this compound often involves multi-step reaction sequences starting from readily available precursors. These synthetic routes are designed to introduce the required chloro, nitro, and acetonitrile functionalities onto the phenyl ring in a controlled manner.

One common strategy involves the nitration of a substituted benzene derivative, followed by the introduction of the acetonitrile group. For instance, a synthesis could begin with a chloro-substituted benzene, which is then nitrated to introduce the nitro group. The regioselectivity of the nitration is a critical factor, often controlled by the existing substituent and reaction conditions. Following nitration, a common pathway is the conversion of a functional group on the benzene ring into the acetonitrile moiety. This can be achieved through various chemical transformations, such as the cyanation of a benzyl halide.

Another multi-step approach could involve starting with a nitrophenyl derivative and subsequently introducing the chloro and acetonitrile groups. The order of these transformations is crucial to achieving the desired isomer and avoiding unwanted side reactions. The principles of retrosynthetic analysis are often applied to deconstruct the target molecule and devise a logical sequence of reactions from simpler starting materials. youtube.comlibretexts.orgyoutube.comyoutube.com

A documented synthesis of a related compound, p-nitrophenylacetonitrile, involves the direct nitration of phenylacetonitrile using a mixture of concentrated nitric and sulfuric acids. google.comorgsyn.org This approach, however, typically yields a mixture of ortho and para isomers, necessitating purification steps to isolate the desired product. google.comorgsyn.org While not directly for the 5-chloro substituted analog, this highlights a potential multi-step pathway where the final step is nitration.

Alkylation and Cyanoethylation Techniques in Aryl Nitrile Synthesis

The introduction of the nitrile group is a pivotal step in the synthesis of aryl nitriles like this compound. Alkylation and cyanoethylation represent key techniques to achieve this transformation.

Alkylation strategies often involve the reaction of a suitable precursor with a reagent that provides the cyanomethyl group (-CH₂CN). A prominent method is the nucleophilic substitution of a benzyl halide with a cyanide salt. For instance, a 2-nitro-5-chlorobenzyl halide can be reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to yield the target molecule. The efficiency of this reaction can be influenced by the choice of solvent, temperature, and the presence of phase-transfer catalysts.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of polysubstituted aromatic nitriles. galchimia.comgalchimia.com This approach can facilitate the one-pot introduction of both the nitrile and an alkyl or aryl group, offering a convergent and efficient synthetic route. galchimia.comgalchimia.com

Cyanoethylation is another valuable technique, which involves the addition of a nucleophile to acrylonitrile. wikipedia.org While typically used to introduce a -CH₂CH₂CN group, modifications of this chemistry or related Michael additions can be adapted for the synthesis of arylacetonitriles. wikipedia.org An alternative method involves the alkylation of a substrate with 3-chloropropionitrile. wikipedia.org

The table below summarizes some common methods for aryl nitrile synthesis.

| Synthesis Method | Key Reagents | Typical Conditions | Advantages |

| Nucleophilic Substitution | Benzyl halide, Cyanide salt | Varies, often with heating | Direct, well-established |

| Palladium-catalyzed C-H Functionalization | Aryl halide, Cyanide source, Palladium catalyst | Mild to moderate temperatures | High efficiency, one-pot potential galchimia.comgalchimia.com |

| Cyanomethylation of Alcohols | Alcohol, (Cyanomethyl)trimethylphosphonium iodide | In situ hydrolysis | Converts alcohols to nitriles organic-chemistry.org |

| Decarboxylative Cyanomethylation | Unsaturated carboxylic acids | Palladium catalyst | Utilizes carboxylic acids as starting materials organic-chemistry.org |

Optimization of Synthetic Yield and Purity for Nitrophenylacetonitrile Compounds

Achieving high yield and purity is paramount in the synthesis of nitrophenylacetonitrile compounds for their use in further applications. This requires careful optimization of reaction conditions and effective purification strategies.

Monitoring Intermediates via Spectroscopic and Chromatographic Methods (e.g., TLC, HPLC)

Continuous monitoring of the reaction progress is essential for optimizing the synthesis. This allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged reaction or incomplete conversion of starting materials.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of many organic reactions. thieme.de By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product and any intermediates. This technique is particularly useful for reactions in solution. For solid-phase synthesis, a method has been developed using a photolabile linker to allow for real-time monitoring with TLC. thieme.de

High-Performance Liquid Chromatography (HPLC) offers a more quantitative approach to reaction monitoring. It provides detailed information about the composition of the reaction mixture, including the relative amounts of starting materials, intermediates, and the desired product. This data is invaluable for calculating conversion rates and yields accurately, which is crucial for optimizing reaction parameters such as temperature, catalyst loading, and reaction time.

Solvent Polarity Adjustments and Purification Techniques

The choice of solvent plays a critical role in the outcome of a synthesis. The polarity of the solvent can significantly influence the solubility of reactants and the rate of reaction. rochester.edu Adjusting the solvent polarity can be a key factor in optimizing the yield. For instance, in nucleophilic substitution reactions, a polar aprotic solvent like DMSO or DMF can accelerate the reaction rate. The miscibility of solvents, which can be predicted using parameters like miscibility numbers, is also an important consideration when using solvent mixtures. researchgate.net

Purification of the final product is a critical step to ensure high purity. Common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. For example, p-nitrobenzyl cyanide can be purified by recrystallization from 80% alcohol. orgsyn.org

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are eluted with a mobile phase. By carefully choosing the solvent system (eluent), it is possible to separate the desired product from unreacted starting materials and byproducts. The eluting power of the solvent mixture can be adjusted by varying the ratio of polar and non-polar solvents. researchgate.net

Distillation: For liquid products, distillation can be an effective purification method, separating components based on differences in their boiling points.

The table below outlines the impact of solvent properties on synthesis and purification.

| Property | Impact on Synthesis | Impact on Purification |

| Polarity | Affects reaction rates and solubility of reactants. rochester.edu | Influences choice of solvent for recrystallization and mobile phase for chromatography. researchgate.net |

| Miscibility | Important for reactions conducted in mixed solvent systems. researchgate.net | Determines suitable solvent combinations for extraction and chromatography. researchgate.net |

| Boiling Point | Determines the feasible temperature range for a reaction. | Key parameter for purification by distillation. |

Green Chemistry Approaches in the Synthesis of Nitrophenylacetonitrile Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of nitrophenylacetonitrile derivatives.

Solvent-Free Synthetic Methodologies

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. Solvent-free, or solid-state, reactions offer a compelling alternative. cmu.edu These reactions are often conducted by grinding or heating the solid reactants together, sometimes in the presence of a catalyst.

The benefits of solvent-free methodologies include:

Reduced Waste: Eliminating the need for large volumes of organic solvents significantly reduces waste generation.

Improved Efficiency: In some cases, solvent-free reactions can proceed faster and with higher yields than their solution-phase counterparts.

Simplified Work-up: The absence of a solvent can simplify the purification process, often requiring only filtration or recrystallization of the product.

For example, the Henry reaction, a C-C bond-forming reaction, has been successfully carried out under solvent-free conditions to produce nitroaldol derivatives. researchgate.net Similarly, the epoxidation of chalcones has been shown to proceed efficiently in a water suspension, minimizing the use of organic solvents. cmu.edu While specific examples for this compound are not detailed, the successful application of solvent-free methods to related nitro compounds suggests their potential applicability in its synthesis. researchgate.net

The development of sustainable protocols often involves the use of renewable alkylating agents, such as alcohols, in place of traditional alkyl halides, further enhancing the green credentials of the synthesis. acs.org

Mechanochemical and Chemo-Mechanical Activation (e.g., Grinding, Ball Milling)

Mechanochemical synthesis, which utilizes mechanical energy from methods like grinding or ball milling to induce chemical reactions, represents a significant advancement in green chemistry. semanticscholar.org This approach often proceeds under solvent-free conditions, directly addressing the significant issue of solvent waste generated in traditional chemical synthesis. semanticscholar.org

The core principle of mechanochemistry involves the application of mechanical force to a mixture of solid reactants. This energy input can lower activation barriers, increase reaction rates, and sometimes lead to the formation of products that are inaccessible through conventional solution-based methods. High-speed vibration milling, for instance, can facilitate multi-component reactions in a single, solvent-free step. semanticscholar.org

Key advantages of this methodology include:

Reduced Solvent Usage: By eliminating or drastically reducing the need for solvents, mechanochemistry minimizes the primary source of waste in many chemical processes. semanticscholar.org

Enhanced Efficiency: These methods can lead to significantly shorter reaction times and improved product yields compared to traditional protocols. semanticscholar.org

Energy Efficiency: Direct energy transfer to the reactants can be more efficient than conventional heating.

While specific documented examples of applying ball milling or grinding to the synthesis of this compound are not prevalent in readily available literature, the principles are broadly applicable. The synergy between mechanochemical activation and multicomponent reactions is a promising frontier for generating complex molecules efficiently and with a diminished environmental footprint. semanticscholar.org

Microwave and Ultrasonic-Assisted Synthesis

Energy-assisted synthesis methods, primarily using microwave irradiation and ultrasound, offer powerful alternatives to conventional heating, often resulting in dramatically reduced reaction times, cleaner reaction profiles, and higher yields.

Microwave-Assisted Synthesis Microwave-assisted organic reaction enhancement (MORE) has become a key technique in green chemistry. researchgate.net Unlike conventional heating, which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This acceleration can reduce reaction times from hours to mere minutes. researchgate.net

Studies on structurally related compounds demonstrate the potential of this technique. For example, the microwave-assisted synthesis of N-substituted 5-nitroanthranilic acid derivatives from 5-nitro-2-chlorobenzoic acid was achieved in 5-30 minutes with yields exceeding 99%, all without a catalyst or solvent. nih.gov Similarly, the synthesis of 2-Chloro-N-p-tolylacetamide under microwave irradiation was completed in 5-10 minutes with yields of 50-80%, compared to the 5-6 hours required by conventional methods. researchgate.net These examples underscore the efficiency and environmental benefits of applying microwave technology, which include lower energy costs and a reduction in by-products and waste. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Chloro-Aromatic Compound

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 5-6 hours researchgate.net | 5-10 minutes researchgate.net |

| Product Yield | Moderate | 50-80% researchgate.net |

| Conditions | Conventional Heating | Solvent-Free/Neat Reactants researchgate.net |

| Advantages | Established Protocol | Rapid, Efficient, Eco-Friendly researchgate.net |

Ultrasonic-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthesis route. The phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. mdpi.com This collapse generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. mdpi.com

Ultrasonic irradiation has been successfully used to synthesize a wide variety of compounds, including biologically active heterocycles. nih.gov These reactions are often performed in environmentally benign solvents like water or under solvent-free conditions, significantly improving the sustainability of the process. nih.govresearchgate.net For example, the ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water at 50 °C resulted in a 92% yield in just 35 minutes. nih.gov The application of ultrasound can also improve the characteristics of catalysts by reducing particle size and creating more uniform materials, which enhances their activity. mdpi.comnih.gov The primary benefits of sonochemistry are improved efficiency, higher yields, and shorter reaction times compared to silent (non-irradiated) conditions. nih.govresearchgate.net

Table 2: Effect of Ultrasound on the Synthesis of Substituted Pyrroles

| Condition | Solvent | Temperature | Outcome |

| Ultrasonic Irradiation | Water | 80 °C | High Yield, Short Reaction Time nih.gov |

| Silent (No Ultrasound) | Water | 80 °C | Lower Yield, Longer Reaction Time nih.gov |

| Key Advantage | The use of ultrasound significantly enhances reaction efficiency. nih.gov |

Sustainable Catalytic Systems (e.g., Metal-Free Catalysis, Heterogeneous Catalysis)

The development of sustainable catalytic systems is crucial for modern organic synthesis, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts.

Metal-Free Catalysis Traditional methods for synthesizing aromatic nitriles often rely on transition-metal-mediated cyanation using toxic metallic cyanides like CuCN or KCN. nih.gov These processes suffer from significant drawbacks, including the generation of stoichiometric metal waste, potential poisoning of the catalyst, and the risk of producing highly toxic hydrogen cyanide (HCN) gas. nih.gov

To overcome these issues, a major focus has been the development of metal-free catalytic systems. This includes the use of non-metallic, organic cyano-group sources, which circumvents the problems associated with metal-based reagents. nih.gov Furthermore, transition-metal-catalyst-free reactions for related transformations, such as the synthesis of β-ketonitriles from amides and acetonitrile, have been successfully developed, demonstrating the feasibility of avoiding transition metals entirely. rsc.orgdntb.gov.ua These approaches are compatible with a wide variety of functional groups and represent a significant step towards a more benign synthesis of nitrile-containing compounds. rsc.orgrsc.org

Heterogeneous Catalysis Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are highly desirable for industrial processes. chimia.ch Their primary advantage is the ease of separation from the reaction mixture, which allows for simple product purification and catalyst recycling, thereby minimizing waste. chimia.ch

In the context of nitrile synthesis, various heterogeneous catalysts have been explored. Palladium on carbon is a widely used heterogeneous catalyst for various organic transformations. chimia.ch For the general synthesis of acetonitrile, heterogeneous catalysts based on cadmium fluoride (B91410) have been studied, though issues such as gradual deactivation of the catalyst were observed. scientists.uzeuropub.co.uk The development of robust and highly active heterogeneous catalysts, such as pincer-cobalt complexes for nitrile alkylation, offers a sustainable path by using base metals and minimizing waste, with water often being the only byproduct. acs.org

Table 3: Overview of Sustainable Catalytic Approaches for Nitrile Synthesis

| Catalytic System | Principle | Advantages | Challenges |

| Metal-Free Catalysis | Utilizes organic cyano-sources and avoids transition metals. nih.gov | Avoids toxic metal waste and HCN gas; broad substrate scope. nih.govrsc.org | May require specific activating reagents. |

| Heterogeneous Catalysis | Solid catalyst that is easily separated from the liquid reaction. chimia.ch | Catalyst recyclability; simplified purification; reduced waste. chimia.ch | Potential for catalyst deactivation or leaching. scientists.uz |

Waste Minimization and Environmental Considerations in Production

A central goal of green chemistry is the minimization of waste, which is preferably addressed at the beginning of the design process rather than through end-of-pipe treatment. researchgate.net The production of this compound can be made significantly more sustainable by integrating modern synthetic methodologies.

The choice of synthetic route has the most profound impact on waste generation. Strategies like mechanochemistry and microwave-assisted synthesis can be conducted under solvent-free conditions, targeting the largest source of industrial chemical waste. semanticscholar.orgresearchgate.net When solvents are necessary, as in many ultrasonic-assisted reactions, the use of water as a green solvent is a highly effective waste reduction strategy. nih.gov

Minimizing hazardous reagents is another critical consideration. The substitution of toxic, metal-based cyanide sources with non-metallic organic alternatives directly reduces the toxicity and environmental impact of the waste stream. nih.gov Similarly, employing recyclable heterogeneous catalysts or highly efficient metal-free systems instead of stoichiometric reagents aligns with the principle of waste prevention. chimia.chresearchgate.net

Table 4: Summary of Waste Minimization Strategies

| Strategy | Methodologies | Environmental Impact |

| Solvent Reduction/Elimination | Mechanochemistry (Ball Milling), Solvent-Free Microwave Synthesis. semanticscholar.orgrasayanjournal.co.in | Drastically reduces volatile organic compound (VOC) emissions and liquid waste. |

| Use of Green Solvents | Ultrasonic-assisted synthesis in water. nih.gov | Replaces hazardous organic solvents with a non-toxic, renewable alternative. |

| Replacement of Hazardous Reagents | Use of non-metallic cyanide sources. nih.gov | Avoids toxic heavy metal waste and the formation of HCN gas. |

| Catalyst Optimization | Heterogeneous catalysis, Metal-free systems. rsc.orgchimia.ch | Enables catalyst recycling and eliminates waste from stoichiometric reagents. |

Chemical Reactivity and Transformation Mechanisms of 2 5 Chloro 2 Nitrophenyl Acetonitrile

Reactivity Profile of the Aromatic Ring System

The aromatic core of the molecule is highly influenced by the presence of both a chloro and a nitro substituent, which dictates its susceptibility to certain classes of reactions, most notably nucleophilic aromatic substitution.

Aryl halides, such as 2-(5-chloro-2-nitrophenyl)acetonitrile, that possess strongly electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction pathway provides a means to replace the chlorine atom with a variety of nucleophiles. The mechanism is distinct from S-N-1 and S-N-2 reactions, as backside attack is sterically impossible and the formation of an aryl cation is highly unfavorable. libretexts.org

The SNAr mechanism proceeds in two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The presence of the nitro group ortho to the chlorine atom is crucial for this reaction to proceed efficiently. libretexts.orgaskfilo.com It helps to stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. askfilo.comquora.com This stabilization lowers the activation energy of the reaction, making the substitution favorable. askfilo.com

Table 1: Comparison of Aromatic Substitution Mechanisms

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) |

| Attacking Species | Electrophile (e.g., NO₂⁺) | Nucleophile (e.g., OH⁻, OR⁻) |

| Ring Requirement | Electron-rich rings are more reactive | Electron-deficient rings are more reactive. libretexts.org |

| Substituent Effect | Electron-donating groups activate the ring | Electron-withdrawing groups activate the ring. libretexts.org |

| Intermediate | Carbocation (Arenium ion) | Carbanion (Meisenheimer complex). libretexts.org |

| Leaving Group | Typically H⁺ | Typically a halide (e.g., Cl⁻). libretexts.org |

The reactivity of an aromatic ring is profoundly affected by its substituents. Groups that deactivate the ring towards electrophilic substitution (like nitro groups) conversely activate it for nucleophilic substitution. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a negative resonance effect (-R). This significantly reduces the electron density of the benzene (B151609) ring, making it highly susceptible to attack by nucleophiles. doubtnut.comlibretexts.org For SNAr reactions, the nitro group is an ortho-para director because it can only effectively stabilize the negative charge of the Meisenheimer intermediate when positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the nitro group is in the ortho position relative to the chlorine, providing optimal activation.

Chloro Group (-Cl): The chlorine atom also withdraws electron density through its inductive effect (-I), further increasing the electrophilicity of the carbon atom it is attached to. While it has a weak positive resonance effect (+R), its inductive effect is dominant in influencing reactivity in SNAr. quora.com

Combined Effect: The synergistic electron-withdrawing properties of the ortho-nitro group and the chloro group render the carbon atom at position 1 (C-Cl) highly electron-deficient and thus the prime target for nucleophilic attack. The meta-directing influence of the nitro group in electrophilic reactions is reversed in nucleophilic substitutions, where it acts as a potent ortho-para activator and director. libretexts.orgyoutube.com

Transformations Involving the Nitrile Moiety

The cyanomethyl group (-CH₂CN) is a versatile functional handle that can be converted into a wide array of other functionalities, significantly enhancing the synthetic utility of the parent molecule. researchgate.netnumberanalytics.com

The nitrile, or cyano, group is a valuable precursor in organic synthesis due to its ability to be transformed into various other functional groups. researchgate.net Its unique electronic structure, with an electrophilic carbon center and a carbon-nitrogen triple bond, allows for reactions such as hydrolysis, reduction, and nucleophilic additions. researchgate.netfiveable.me

Key transformations include:

Reduction to Primary Amines: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, the nitrile group can be reduced to a primary amine (-CH₂NH₂). numberanalytics.comfiveable.me

Conversion to Aldehydes: Partial reduction using reagents like diisobutylaluminum hydride (DIBAL-H) can convert the nitrile to an aldehyde (-CHO). libretexts.org

Formation of Ketones: Reaction with Grignard reagents or organolithium compounds, followed by hydrolysis, yields ketones. libretexts.org

These transformations make nitriles like this compound important building blocks for synthesizing a diverse range of more complex molecules. numberanalytics.com

The cyanomethyl group can participate in radical reactions. Cyanomethylation is a process that introduces a -CH₂CN group into a molecule. nih.gov This can be achieved by generating a cyanomethyl radical (•CH₂CN), often from an inexpensive source like acetonitrile (B52724), which then adds to a substrate. nih.gov While specific studies on radical-mediated cyanomethylation using this compound as the radical source are not prevalent, the principles of such reactions are well-established. rsc.orgnih.gov

The process generally involves:

Generation of a radical from a suitable precursor.

Addition of this radical to a cyanomethylating agent.

A cascade or fragmentation mechanism to deliver the cyanomethyl group. rsc.orgnih.govwhiterose.ac.uk

Furthermore, the methylene (B1212753) group (-CH₂) in benzyl (B1604629) cyanide and its derivatives is known to be an "active methylene unit." wikipedia.orgatamanchemicals.com It is flanked by two electron-withdrawing groups (the phenyl ring and the nitrile), making the protons acidic and amenable to deprotonation by a base. The resulting carbanion is a potent nucleophile for various C-C bond-forming reactions.

One of the most fundamental transformations of nitriles is their hydrolysis to carboxylic acids. libretexts.orgnumberanalytics.com This reaction can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comjove.com

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl or H₂SO₄). The nitrogen atom is first protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by water. libretexts.orgjove.com Further reaction and tautomerization lead to an amide, which is then hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comlumenlearning.com

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. numberanalytics.comchemistrysteps.com Protonation by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide is then hydrolyzed by the base to a carboxylate salt. A final acidification step is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk

For this compound, hydrolysis would yield 2-(5-chloro-2-nitrophenyl)acetic acid.

Table 2: Summary of Nitrile Group Transformations

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | 1) LiAlH₄, 2) H₂O | Primary Amine (-CH₂NH₂) |

| Partial Reduction | 1) DIBAL-H, 2) H₂O | Aldehyde (-CHO) |

| Grignard Reaction | 1) R-MgBr, 2) H₃O⁺ | Ketone (-C(=O)R) |

Amidation Pathways (e.g., Peroxide-Mediated Reactions)

The nitrile group of this compound can be converted to a primary amide, forming 2-(5-chloro-2-nitrophenyl)acetamide, through oxidative hydrolysis. A prominent method for this transformation is the Radziszewski reaction, which typically utilizes hydrogen peroxide in a basic medium, such as aqueous potassium hydroxide. mdpi.com This reaction is particularly effective for nitriles and involves the nucleophilic attack of a hydroperoxide anion on the nitrile carbon, followed by rearrangement to yield the amide.

The general mechanism for this peroxide-mediated amidation proceeds as follows:

Formation of the hydroperoxide anion from hydrogen peroxide under basic conditions.

Nucleophilic addition of the hydroperoxide anion to the electrophilic carbon of the nitrile group.

An intramolecular proton transfer leads to an intermediate that subsequently rearranges to form the primary amide.

While the Radziszewski reaction is broadly applicable, it has been noted to sometimes proceed non-selectively, especially in molecules with other reactive sites like carbon-carbon double bonds, where it can lead to simultaneous epoxidation. mdpi.com In the case of this compound, the primary reaction pathway under these conditions is the conversion of the cyano group to a carboxamide group. Other methods for the direct amidation of related aromatic compounds using peroxides as mediators have also been explored, highlighting the utility of peroxides in forming amide bonds under transition-metal-free conditions. nih.govresearchgate.net

Reduction Reactions of the Nitro Group to Amine Derivatives

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, yielding 2-(5-chloro-2-aminophenyl)acetonitrile. This derivative is a key precursor for the synthesis of various heterocyclic compounds. The challenge in this reaction lies in achieving chemoselectivity, reducing the nitro group while preserving the nitrile and the carbon-chlorine bond.

Several reliable methods are employed for this purpose:

Catalytic Hydrogenation: This is a common and efficient method. The use of palladium on carbon (Pd/C) with hydrogen gas is effective for reducing both aromatic and aliphatic nitro groups. researchgate.net However, for substrates containing aryl halides, there is a risk of dehalogenation. Raney nickel is often a superior catalyst in such cases, as it can selectively reduce the nitro group without cleaving the C-Cl bond. researchgate.net

Metal-Acid Systems: The reduction using easily oxidized metals in an acidic medium is a classic and robust method. Reagents such as iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl), are widely used to convert aromatic nitro groups to anilines. wikipedia.org

Metal Salts: Tin(II) chloride (SnCl₂) provides a mild and selective method for reducing nitro groups to amines, often in the presence of other reducible functional groups. researchgate.net

Hydrazine (B178648) Hydrate (B1144303): In some synthetic procedures, hydrazine hydrate is used in the presence of a catalyst for the reduction of nitro groups, particularly in one-pot syntheses. numberanalytics.com

It is important to note that strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for reducing aromatic nitro compounds to anilines, as they tend to produce azo compounds as byproducts. researchgate.net

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Issues |

| H₂/Raney Ni | H₂ gas, Ethanol/Methanol solvent | High efficiency; Less prone to cause dehalogenation of aryl chlorides compared to Pd/C. researchgate.net | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |

| Fe/CH₃COOH or Fe/HCl | Refluxing acid | Inexpensive, effective, and mild. wikipedia.org | Produces large amounts of iron sludge, which can complicate workup. |

| SnCl₂ | Ethanol or HCl | Mild conditions; high chemoselectivity, tolerating other reducible groups. researchgate.net | Stoichiometric amounts of tin salts are required, leading to metal waste. |

| Na₂S₂O₄ | Aqueous Ammonia, 80°C | Effective for selective reduction. | Moderate yields may be obtained. |

| Hydrazine Hydrate/Catalyst | Ethanol, Catalyst (e.g., Raney Ni, Fe) | Avoids strong acids; useful in one-pot procedures. numberanalytics.com | Hydrazine is toxic; reaction can be highly exothermic. |

Cyclization Reactions Leading to Complex Molecular Architectures

The true synthetic utility of this compound is often realized through cyclization reactions that form complex, multi-ring systems. These reactions typically proceed after the reduction of the nitro group to an amine. The resulting product, 2-(5-chloro-2-aminophenyl)acetonitrile, possesses two proximal reactive groups—an amine and a nitrile—perfectly positioned for intramolecular cyclization.

A common transformation involves the intramolecular nucleophilic attack of the aniline (B41778) amine on the carbon atom of the nitrile group. This type of reaction is a cornerstone in the synthesis of nitrogen-containing heterocycles. researchgate.net For example, the cyclization of 2-aminophenylacetonitrile derivatives can lead to the formation of substituted 2-aminoquinazolines or 3,4-dihydroquinazolin-4-ones, which are important scaffolds in medicinal chemistry. researchgate.net

The general pathway is a two-step sequence:

Reduction: this compound is reduced to 2-(5-chloro-2-aminophenyl)acetonitrile using one of the selective methods described previously.

Cyclization: The intermediate aniline derivative undergoes intramolecular cyclization, often promoted by acid or base, to form a new heterocyclic ring.

This strategy allows for the construction of elaborate molecular frameworks, such as indolinones and pyridazino[4,3-b]indoles, from related 2-aminophenyl precursors. nih.gov The specific structure of the final cyclized product depends on the reaction conditions and any additional reagents used. This capacity for facile cyclization makes the parent compound a valuable building block for creating diverse and complex molecules. rsc.orgrsc.org

Computational and Theoretical Chemistry Studies of 2 5 Chloro 2 Nitrophenyl Acetonitrile

Spectroscopic Property Predictions and Validation

Computational chemistry offers robust methods for predicting the spectroscopic properties of 2-(5-Chloro-2-nitrophenyl)acetonitrile, which can then be validated against experimental data. These predictive models are crucial for confirming molecular structure and understanding electronic and vibrational states.

Theoretical Vibrational Frequency Calculations (FT-IR, FT-Raman)

Theoretical vibrational frequencies for this compound are typically calculated using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). core.ac.ukrsc.org This method optimizes the molecular geometry to a minimum energy state and then computes the harmonic vibrational frequencies. nipne.ro The calculated frequencies are systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nipne.roresearchgate.net

A detailed analysis of the vibrational modes can be performed by examining the Potential Energy Distribution (PED), which assigns the calculated frequencies to specific molecular motions like stretching, bending, and wagging of functional groups. researchgate.netiosrjournals.org For this compound, key vibrational modes include the C≡N stretching of the nitrile group, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-Cl stretching, and various vibrations of the phenyl ring. nipne.roiosrjournals.org These theoretical calculations are instrumental in assigning the peaks observed in experimental spectra. core.ac.ukresearchgate.net

| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3105 | 3100-3000 |

| C≡N Stretch | Nitrile | 2255 | 2260-2240 |

| NO₂ Asymmetric Stretch | Nitro | 1530 | 1560-1515 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1480 | 1500-1400 |

| NO₂ Symmetric Stretch | Nitro | 1345 | 1355-1335 |

| C-N Stretch | Aromatic-NO₂ | 850 | 870-840 |

| C-Cl Stretch | Aromatic-Cl | 740 | 800-600 |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. nih.gov Techniques like the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, are used to calculate the isotropic magnetic shielding tensors. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS).

These predictions are invaluable for assigning signals in experimental NMR spectra, which is a cornerstone of chemical structure elucidation. nih.gov The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the nitro and chloro substituents and the nitrile group.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 | -C-NO₂ | - | 148.5 |

| C2 | -C-Cl | - | 135.2 |

| C3 | -C-H | 7.85 | 132.0 |

| C4 | -C-H | 7.60 | 129.8 |

| C5 | -C-CH₂CN | - | 128.5 |

| C6 | -C-H | 8.10 | 125.5 |

| C7 | -CH₂- | 4.15 | 24.0 |

| C8 | -C≡N | - | 117.0 |

Prediction of Non-Linear Optical (NLO) Properties

The potential of this compound for use in non-linear optical (NLO) applications can be assessed computationally. nih.gov NLO properties arise from the interaction of intense light with a material, causing a non-linear response in the material's polarization. Molecules with large dipole moments, significant charge separation (push-pull systems), and high polarizability often exhibit strong NLO behavior. nih.gov

DFT calculations are used to determine key NLO parameters, including the dipole moment (µ), the average linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β_tot). rsc.orgresearchgate.net A high β_tot value is a primary indicator of a molecule's potential as a second-order NLO material. nih.govnih.gov The presence of the electron-donating methylene (B1212753) bridge (in a relative sense) and the strong electron-withdrawing nitro group on the phenyl ring of this compound suggests it may possess notable NLO properties.

| Parameter | Symbol | Predicted Value | Unit |

|---|---|---|---|

| Dipole Moment | µ | 5.95 | Debye |

| Average Polarizability | ⟨α⟩ | 18.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β_tot | 25.0 x 10⁻³⁰ | esu |

Molecular Dynamics Simulations and Ligand-Target Interaction Modeling

To understand the behavior of this compound in a condensed phase or its interaction with biological systems, molecular dynamics simulations and docking studies are employed.

Simulations for Solvent Interactions and Radial Distribution Functions

Molecular dynamics (MD) simulations model the movement of the compound and surrounding solvent molecules over time, providing insights into solvation and local structure. pitt.eduutp.ac.pa By simulating the compound in a solvent box (e.g., water or acetonitrile), one can analyze how the solvent organizes around the solute. nih.gov

A key analytical tool from MD simulations is the Radial Distribution Function (RDF), or g(r). nih.gov The RDF describes the probability of finding a solvent atom at a distance 'r' from a specific atom in the solute. utp.ac.pa For this compound, RDFs can be calculated for the distance between the oxygen atoms of the polar nitro group and hydrogen atoms of water, or between the phenyl ring and non-polar solvents. Sharp peaks in the RDF indicate structured solvation shells, which are crucial for understanding solubility and reactivity in solution. pitt.edu

Molecular Docking Studies with Biological Macromolecules (e.g., Enzyme Binding)

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a biological macromolecule, such as a protein or enzyme. nih.govmdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

In a docking study, this compound would be placed into the binding site of a target protein, and an algorithm would sample various conformations and orientations of the ligand, scoring them based on a force field. researchgate.net The results typically include a binding affinity or docking score (in kcal/mol), where a lower value indicates a more favorable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.net

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond (with NO₂), Hydrophobic |

| Human 5-LOX | -7.9 | His367, Leu368, Phe421 | π-π Stacking (Phenyl Ring), Hydrophobic |

| Protein Kinase B (Akt1) | -9.1 | Lys179, Glu228, Asp292 | Hydrogen Bond (with NO₂ and C≡N), Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities of chemical compounds, including their toxicity, based on their molecular structures. nih.govnih.gov These models are pivotal in environmental science and toxicology for assessing the potential risks of chemicals without extensive animal testing. nih.govnih.gov For nitroaromatic compounds (NACs), a class to which this compound belongs, numerous QSAR studies have been conducted to understand the structural features that govern their toxic effects on various organisms. nih.gov

General Findings from QSAR Studies of Nitroaromatic Compounds

Research into the toxicity of NACs has highlighted the importance of several types of molecular descriptors:

Hydrophobicity: Often quantified by the logarithm of the octanol-water partition coefficient (log Kow), hydrophobicity is a crucial factor in determining how a compound is absorbed, distributed, and accumulated in biological systems. nih.gov An increase in hydrophobicity often leads to greater toxicity. nih.gov

Electronic Properties: Descriptors such as the energy of the highest occupied molecular orbital (E_HOMO) and the lowest unoccupied molecular orbital (E_LUMO) are critical. nih.gov These parameters relate to the compound's reactivity and its ability to participate in redox reactions, a key mechanism of toxicity for many NACs. nih.gov The energy gap between E_HOMO and E_LUMO (ΔE) is also an important indicator of molecular stability and reactivity. researchgate.net

Steric and Topological Descriptors: The size, shape, and connectivity of a molecule influence its interaction with biological macromolecules. These factors can affect the compound's ability to reach its target site and exert its toxic effect. nih.gov

The following table summarizes key molecular descriptors that have been found to be significant in QSAR models for the toxicity of various NACs.

| Descriptor Category | Specific Descriptor | Significance in Toxicity of NACs |

| Hydrophobicity | log Kow (Octanol-water partition coefficient) | Governs the transport and bioaccumulation of the compound. Higher values often correlate with increased toxicity. nih.gov |

| Electronic | E_HOMO (Highest Occupied Molecular Orbital energy) | Relates to the molecule's ability to donate electrons. nih.gov |

| E_LUMO (Lowest Unoccupied Molecular Orbital energy) | Indicates the molecule's ability to accept electrons; lower values are often associated with higher reactivity and toxicity. nih.gov | |

| ΔE (E_HOMO - E_LUMO energy gap) | Reflects the chemical reactivity and stability of the molecule. researchgate.net | |

| Net atomic charge on the nitro group (q_nitro-N) | The electrophilicity of the nitro group is a key factor in the toxic mechanism of many NACs. nih.gov | |

| Constitutional | Molecular Weight | Basic descriptor related to the size of the molecule. |

| Number of nitro groups | The presence and number of nitro groups are often directly related to the toxic potential. nih.gov |

Predicted Toxicological Profile of this compound based on QSAR Principles

Based on the general principles derived from QSAR studies on NACs, the structural features of this compound suggest several factors that would contribute to its toxicity:

The Nitro Group: The presence of the nitro group on the benzene (B151609) ring is a primary determinant of its potential toxicity, making the molecule susceptible to metabolic reduction that can lead to the formation of reactive intermediates.

The Chlorine Atom: Halogen substitution, particularly with chlorine, can influence a compound's hydrophobicity and electronic properties. Some studies have noted that the presence of a chlorine atom ortho to a nitro group can enhance toxicity. nih.gov In this compound, the chlorine is in the meta position relative to the nitro group.

A hypothetical QSAR model for a series of compounds including this compound would likely incorporate descriptors representing these structural features to predict its toxicity against various organisms. For instance, a study on the toxicity of nitrobenzenes to Tetrahymena pyriformis developed a QSAR model that included descriptors for electronic properties and the presence of halogen substituents. researchgate.net

The table below illustrates a hypothetical dataset for a QSAR study that could include this compound, showcasing the types of data that would be used.

| Compound | log Kow | E_LUMO (eV) | Experimental Toxicity (e.g., -log IC50) |

| Nitrobenzene (B124822) | 1.85 | -1.52 | 1.25 |

| 2-Chloronitrobenzene | 2.43 | -1.78 | 1.58 |

| 4-Chloronitrobenzene | 2.39 | -1.82 | 1.62 |

| This compound | Predicted Value | Calculated Value | Predicted or Measured Value |

| 2,4-Dinitrotoluene | 1.98 | -2.45 | 2.10 |

Note: The values for this compound are hypothetical and for illustrative purposes, as specific experimental data was not found in the reviewed literature.

Advanced Spectroscopic Characterization Techniques for 2 5 Chloro 2 Nitrophenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H and ¹³C NMR for Positional Identification of Substituents

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are crucial for verifying the substitution pattern on the aromatic ring of 2-(5-Chloro-2-nitrophenyl)acetonitrile. The chemical shifts (δ) of the protons and carbon atoms are highly sensitive to their electronic environment, which is influenced by the electron-withdrawing effects of the nitro (-NO2) and chloro (-Cl) groups, and the acetonitrile (B52724) (-CH2CN) moiety.

In the ¹H NMR spectrum, the methylene (B1212753) protons (-CH2-) of the acetonitrile group are expected to appear as a singlet, typically in the range of δ 4.0-4.5 ppm. The three aromatic protons will exhibit distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the strongly electron-withdrawing nitro group would be the most deshielded and appear at the highest chemical shift. The coupling patterns (e.g., doublet, doublet of doublets) and coupling constants (J values) between these protons would definitively establish their relative positions on the phenyl ring.

The ¹³C NMR spectrum provides complementary information. The carbon of the nitrile group (-CN) typically resonates around 115-120 ppm, while the methylene carbon (-CH2-) appears further upfield. The six aromatic carbons will have distinct chemical shifts, with the carbons directly attached to the electronegative substituents (Cl and NO2) showing characteristic downfield shifts. For instance, the carbon bearing the nitro group is expected to be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | ¹H | 7.5 - 8.5 | d, dd |

| Methylene CH₂ | ¹H | 4.0 - 4.5 | s |

| Aromatic C-Cl | ¹³C | 130 - 140 | s |

| Aromatic C-NO₂ | ¹³C | 145 - 155 | s |

| Aromatic CH | ¹³C | 120 - 135 | d |

| Methylene CH₂ | ¹³C | 20 - 30 | t |

| Nitrile CN | ¹³C | 115 - 120 | s |

Note: These are predicted ranges based on known substituent effects and data from similar compounds. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, NOESY) for Isomeric Differentiation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and differentiating between isomers.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other (typically through two or three bonds). In a COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, confirming their connectivity and thus the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming the ortho-positioning of the nitro group and the acetonitrile side chain. A NOESY experiment would be expected to show a cross-peak between the methylene protons of the acetonitrile group and the proton on the adjacent carbon (C-3) of the phenyl ring, providing definitive evidence for the 2-substituted pattern. This technique is invaluable for distinguishing between potential positional isomers.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C8H5ClN2O2. The experimentally measured mass should be in very close agreement with the calculated exact mass (196.0094). pharmalego.comchemicalbook.com This technique is essential for confirming that the correct product has been synthesized and for distinguishing it from other compounds with the same nominal mass. chemicalbook.com

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Calculated Exact Mass | 196.0094 |

| Expected Experimental Mass | 196.0094 ± 0.0005 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Separation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. hpst.cz

In the context of this compound, GC-MS is an excellent method for impurity profiling. thermofisher.comhumanjournals.com The gas chromatogram separates the target compound from any starting materials, by-products, or degradation products present in the sample. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. This is crucial for ensuring the purity of the synthesized compound. While this compound is achiral and does not have enantiomers, if a chiral derivatizing agent were used, GC-MS with a chiral column could be employed to separate and quantify any resulting diastereomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, nitro, and chloro-aromatic groups.

Raman Spectroscopy is complementary to IR spectroscopy and is particularly effective for detecting non-polar and symmetric vibrations. The C≡N and NO2 symmetric stretching vibrations are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (-C≡N) | Stretching | 2220 - 2260 | IR, Raman |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1560 | IR |

| Nitro (-NO₂) | Symmetric Stretching | 1335 - 1385 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

| C-Cl | Stretching | 600 - 800 | IR |

The combined data from these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound, confirming its chemical structure, purity, and the specific arrangement of its substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophore is the substituted nitrobenzene (B124822) ring system.

Detailed Research Findings

Although specific, detailed experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the electronic absorption characteristics can be reliably inferred from the well-understood behavior of its constituent functional groups and structurally similar compounds. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the nitroaromatic system.

The absorption spectrum of nitrobenzene, the parent chromophore, typically displays several distinct absorption bands in the UV region. acs.orgnih.gov These bands arise from different types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For nitrobenzene, a strong absorption band, often referred to as the B-band (benzenoid band), is observed around 252-268 nm. stackexchange.comcdnsciencepub.com This transition involves the entire conjugated system of the benzene (B151609) ring and the nitro group.

n → π* Transitions: These are generally low-intensity absorptions that occur when a non-bonding electron (from the oxygen atoms of the nitro group) is excited into a π* antibonding orbital. nih.govmasterorganicchemistry.com In nitrobenzene, a weak absorption feature corresponding to this transition is observed in the UVA region, around 345 nm. acs.orgnih.gov This transition is formally forbidden by symmetry rules, which accounts for its low intensity. nih.gov

The presence of substituents on the nitrobenzene ring in this compound—specifically the chloro group and the acetonitrilemethyl group (–CH₂CN)—will modulate the positions and intensities of these absorption bands.

Effect of the Chloro Group: The chlorine atom, being an electron-withdrawing group via induction but also having lone pairs capable of resonance, acts as an auxochrome. Generally, halogen substituents on a benzene ring cause a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption bands. spcmc.ac.in

Effect of the Acetonitrile Group: The cyanomethyl group (–CH₂CN) is also electron-withdrawing. Its effect on the electronic spectrum will be influenced by its position relative to the nitro group. In the case of this compound, the acetonitrilemethyl group is ortho to the nitro group, which can lead to steric interactions that may affect the planarity of the nitro group with the benzene ring, potentially causing a hypsochromic shift (a shift to shorter wavelengths) and a decrease in molar absorptivity (hypochromic effect). cdnsciencepub.com

Combined Effects: The interplay of the electron-withdrawing nitro, chloro, and cyanomethyl groups is expected to result in a complex modulation of the electronic structure. The strong electron-withdrawing nature of the nitro group, para to the chlorine atom, will likely lead to a significant charge-transfer character in one of the π → π* transitions, which typically results in a bathochromic shift and an increase in intensity. spcmc.ac.in

The solvent in which the spectrum is recorded can also influence the absorption maxima. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift. youtube.com Conversely, for n → π* transitions, increasing solvent polarity typically causes a hypsochromic shift due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding. youtube.com

Based on these principles, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would be expected to show a strong absorption band in the range of 260–290 nm, attributable to the main π → π* transition, and a much weaker band at longer wavelengths (likely above 300 nm) corresponding to the n → π* transition.

The following interactive table summarizes the anticipated UV-Vis absorption data for this compound, based on the analysis of its structural components and comparison with related nitroaromatic compounds.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Solvent | Predicted λmax (nm) (π → π) | Predicted ε (L·mol⁻¹·cm⁻¹) (π → π) | Predicted λmax (nm) (n → π) | Predicted ε (L·mol⁻¹·cm⁻¹) (n → π) | Reference Analysis |

| Hexane | ~265 nm | ~8,000 - 12,000 | ~340 nm | ~100 - 300 | stackexchange.comcdnsciencepub.com |

| Ethanol | ~275 nm | ~9,000 - 14,000 | ~330 nm | ~150 - 400 | youtube.comshimadzu.com |

| Acetonitrile | ~270 nm | ~8,500 - 13,000 | ~335 nm | ~120 - 350 | acs.orgresearchgate.netresearchgate.net |

This predictive analysis provides a foundational understanding of the electronic absorption properties of this compound, which is essential for its characterization and for predicting its behavior in photochemical processes.

Applications of 2 5 Chloro 2 Nitrophenyl Acetonitrile in Advanced Organic Synthesis

Precursor in Agrochemical Development

The structural motifs present in 2-(5-chloro-2-nitrophenyl)acetonitrile make it a valuable starting material for the synthesis of new agrochemicals. Its application spans the creation of both pesticides and herbicides, leveraging its chemical reactivity to build molecules with specific biological activities.

Intermediate in the Synthesis of Pesticides and Herbicides

This compound serves as a key intermediate in the production of various pesticides. The presence of the nitro group and the chlorine atom on the aromatic ring, along with the reactive nitrile group, allows for a variety of chemical transformations to generate molecules with pesticidal properties. For instance, related nitrophenylacetonitrile derivatives are crucial in creating broad-spectrum de-worming agents like closantel (B1026) sodium, highlighting the importance of this class of compounds in veterinary agrochemicals. google.com

Similarly, in the field of herbicides, derivatives of phenylacetonitrile (B145931) are instrumental. For example, picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.gov The synthesis of novel and potent herbicidal compounds often involves the modification of core structures where a nitrophenylacetonitrile moiety can be a critical building block.

Design of Selective Pest Control Agents with Modified Biological Pathways

The design of modern agrochemicals focuses on high selectivity to target pests while minimizing harm to non-target organisms and the environment. The chemical framework of this compound offers a scaffold that can be elaborated to interact specifically with biological pathways in pests. For example, neonicotinoid insecticides, a major class of pesticides, are synthesized from intermediates like 2-chloro-5-chloromethylpyridine, which shares structural similarities with the title compound. chemicalbook.com The development of new insecticides often involves creating novel structures that can overcome resistance, and the use of versatile intermediates like this compound is key in this research.

Building Block in Pharmaceutical Research and Drug Development

In the pharmaceutical industry, the synthesis of Active Pharmaceutical Ingredients (APIs) is a complex process that relies on the availability of versatile chemical intermediates. synhet.com this compound has emerged as a significant building block in the creation of new therapeutic agents due to its unique combination of functional groups.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The development of new drugs often involves the construction of complex molecular architectures, and this compound provides a convenient starting point for such endeavors. Its derivatives are investigated for a range of pharmacological activities. For instance, related nitro-substituted phenylacetonitrile compounds are used in the synthesis of various APIs, underscoring the importance of this chemical class in medicinal chemistry.

Introduction of Nitrile and Chloro Functionalities into Therapeutic Agents